molecular formula C17H20N6O2S B10998003 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10998003
M. Wt: 372.4 g/mol
InChI Key: QKXMWUPPLAKOGW-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxymethyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl and methoxymethyl groups, and finally the formation of the thiadiazole ring. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this scaffold have shown significant activity against various cancer cell lines. The incorporation of the thiadiazole moiety enhances this activity through mechanisms such as:

  • Inhibition of cell proliferation : Compounds similar to the target compound have demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
  • Induction of apoptosis : The presence of electron-withdrawing groups in the structure has been linked to increased apoptotic activity in tumor cells .

Antimicrobial Properties

Compounds featuring the thiadiazole structure are recognized for their antimicrobial properties. The target compound's structural components may contribute to:

  • Broad-spectrum activity : Thiadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies indicate that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against various pathogens .
  • Mechanism of action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anticonvulsant Effects

The anticonvulsant potential of similar compounds has been explored in various animal models. The target compound may share these properties due to its structural similarities with known anticonvulsants:

  • Picrotoxin-induced seizure models : Compounds with related structures have demonstrated protective effects against seizures, suggesting a promising avenue for further investigation into the anticonvulsant properties of the target compound .

Study 1: Anticancer Efficacy

In a comparative study involving several pyrazolo[3,4-b]pyridine derivatives, one compound exhibited an IC50 value of 5.71 μM against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil . This study underscores the potential for developing new anticancer agents based on the target compound's framework.

Study 2: Antimicrobial Screening

A series of thiadiazole derivatives were screened for antimicrobial activity against clinical isolates. Results indicated that compounds with similar structures to the target exhibited MIC values ranging from 0.5 to 8 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli . This highlights the relevance of exploring the target compound for antimicrobial applications.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and thiadiazole-containing molecules. Examples include:

  • 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 6-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_4O_2S, with a molecular weight of approximately 342.41 g/mol. The structure features a pyrazolo[3,4-b]pyridine core linked to a thiadiazole moiety, which is known for various biological activities.

The biological activity of this compound primarily involves the inhibition of the Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 is implicated in various pathophysiological conditions such as cardiac hypertrophy, pulmonary hypertension, and renal diseases. Inhibition of TRPC6 can lead to therapeutic effects in conditions like nephrotic syndrome and heart failure .

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, research demonstrated that certain thiadiazole derivatives could reduce cell viability in cancer cells significantly .

Antimicrobial Activity

Thiadiazole derivatives are also reported to possess antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell death. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses. This includes the inhibition of pro-inflammatory cytokines and mediators, which can contribute to conditions such as arthritis and other inflammatory diseases .

Research Findings

A comprehensive study evaluated the cytotoxicity of various thiadiazole derivatives, including the compound under discussion. The results showed that at concentrations ranging from 5 µg/mL to 10 µg/mL, significant reductions in cell viability were observed across multiple cancer cell lines .

Concentration (µg/mL)Cell Viability (%)
590.69 - 68.08
1083.01 - 53.97

Case Studies

  • Nephrotic Syndrome : A study highlighted the potential of TRPC6 inhibitors in managing nephrotic syndrome by reducing proteinuria and improving renal function.
  • Pulmonary Hypertension : Another case study illustrated the efficacy of TRPC6 inhibitors in alleviating symptoms associated with pulmonary hypertension through vasodilation mechanisms.

Properties

Molecular Formula

C17H20N6O2S

Molecular Weight

372.4 g/mol

IUPAC Name

6-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H20N6O2S/c1-9(2)23-15-12(7-18-23)11(6-13(19-15)10-4-5-10)16(24)20-17-22-21-14(26-17)8-25-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,20,22,24)

InChI Key

QKXMWUPPLAKOGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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